N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide
説明
N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis. Additionally, it will list future directions for further research.
作用機序
PTP1B is a negative regulator of insulin signaling, and its overexpression or hyperactivity is associated with insulin resistance and type 2 diabetes. N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide binds to the active site of PTP1B and inhibits its enzymatic activity, leading to the activation of insulin signaling pathways. This results in increased glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. It also reduces body weight and adiposity in obese mice. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells by regulating various signaling pathways.
実験室実験の利点と制限
One of the major advantages of N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide is its high selectivity for PTP1B, which minimizes off-target effects. Additionally, this compound has a long half-life in vivo, allowing for sustained inhibition of PTP1B activity. However, this compound has low aqueous solubility, which can limit its use in certain experimental conditions.
将来の方向性
Further research is needed to fully elucidate the molecular mechanisms of N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide's effects on insulin signaling and cancer cell proliferation. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated before it can be developed as a therapeutic agent. Finally, the development of more efficient synthesis methods and analogs of this compound may improve its pharmacological properties and broaden its applications.
科学的研究の応用
N-(5-bromo-2-pyridinyl)-2-[(5-chloro-1,3-benzoxazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer. As a PTP1B inhibitor, this compound enhances insulin sensitivity and glucose uptake by skeletal muscle and adipose tissue, leading to improved glycemic control. Additionally, this compound has been shown to inhibit the proliferation and migration of cancer cells, making it a promising anticancer agent.
特性
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O2S/c15-8-1-4-12(17-6-8)19-13(20)7-22-14-18-10-5-9(16)2-3-11(10)21-14/h1-6H,7H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLYFBSXUUKFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC(=O)NC3=NC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。